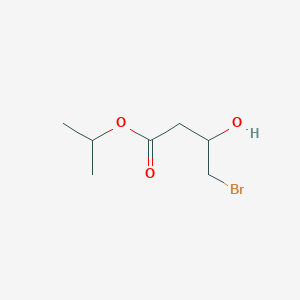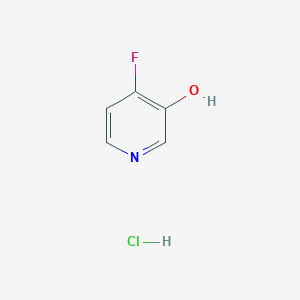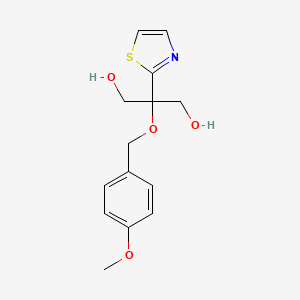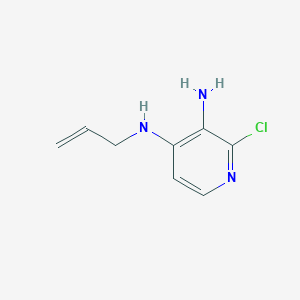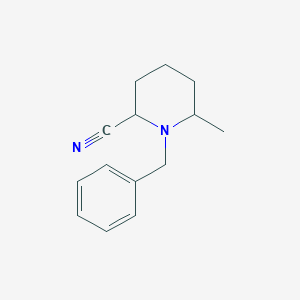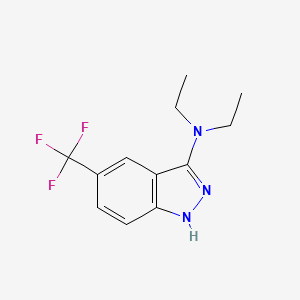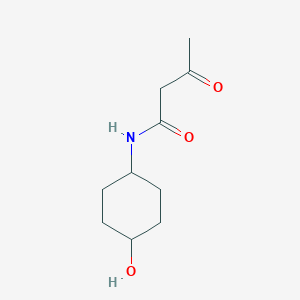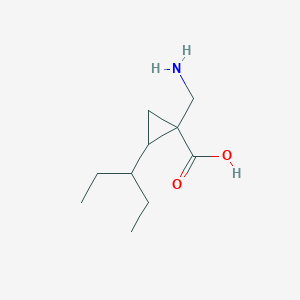![molecular formula C7H9N3O2 B8546445 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol](/img/structure/B8546445.png)
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique pyrano[4,3-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol typically involves multi-component reactions. One common method is the reaction of malononitrile with aryl aldehydes and barbituric acid under catalytic conditions. This reaction can be carried out in water at reflux conditions using poly(4-vinylpyridine) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and employing recyclable catalysts, are often applied to scale up the synthesis for industrial purposes.
化学反应分析
Types of Reactions
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been investigated for their antiviral and anti-inflammatory properties.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
作用机制
The mechanism of action of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit CDK2 by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Investigated as a PARP-1 inhibitor with potential anticancer activity.
Uniqueness
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol stands out due to its unique pyrano[4,3-d]pyrimidine scaffold, which provides a versatile platform for the development of novel therapeutic agents. Its ability to undergo various chemical modifications further enhances its potential for drug discovery and development.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
2-amino-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11) |
InChI 键 |
VWNZPXHTSQBFKJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C1N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


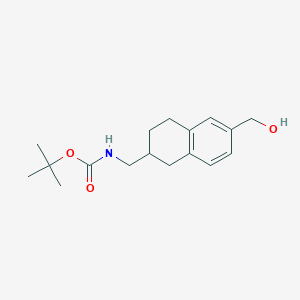
![Acetamide,n-[2-[4-[[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]amino]-5h-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2-(methylsulfonyl)-,mono(4-methylbenzenesulfonate)](/img/structure/B8546376.png)
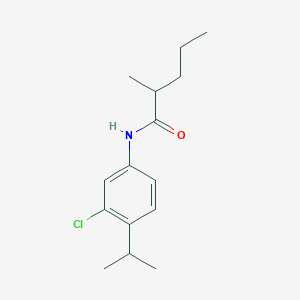
![8,8-Dimethyl-6,9-diaza-spiro[4.5]decan-10-one](/img/structure/B8546382.png)
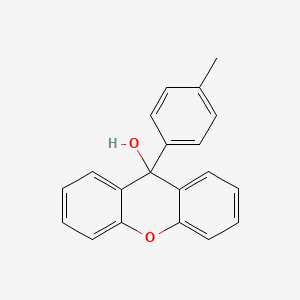
![Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboximidate](/img/structure/B8546402.png)
